(4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate
Description
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Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-17-8-11-19(12-9-17)24-21(15-27(26-24)20-6-4-3-5-7-20)25(29)31-22-13-10-18(16-28)14-23(22)30-2/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJKDGHXKIRHFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C(=O)OC3=C(C=C(C=C3)C=O)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article explores the biological activity of the aforementioned compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C20H20N2O3
- Molecular Weight : 336.39 g/mol
- CAS Number : [Insert CAS Number Here]
Synthesis
The synthesis of this compound typically involves the condensation of appropriate aldehydes and pyrazole derivatives. The reaction conditions can vary, but common methods include refluxing in organic solvents and utilizing catalysts to enhance yield.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the 1H-pyrazole scaffold have shown significant inhibitory effects against various cancer cell lines, including breast and liver cancers. The mechanism often involves the inhibition of key signaling pathways such as BRAF(V600E) and EGFR .
Antimicrobial Properties
Pyrazole derivatives have also been evaluated for their antimicrobial activities. Studies indicate that certain synthesized pyrazoles exhibit notable antifungal activity against pathogens like Cytospora sp. and Colletotrichum gloeosporioides. The presence of specific substituents on the pyrazole ring can enhance these effects, suggesting a strong correlation between molecular structure and bioactivity.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazoles are well documented. Research indicates that some derivatives can inhibit pro-inflammatory cytokines, which play a crucial role in various inflammatory diseases. This activity is often linked to the modulation of NF-kB signaling pathways .
Case Studies
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is heavily influenced by their structural features. Key factors include:
- Substituents on the Pyrazole Ring : Electron-donating or withdrawing groups can significantly affect potency.
- Aromatic Systems : The presence of additional aromatic rings enhances interactions with biological targets.
- Functional Groups : The introduction of functional groups such as methoxy or formyl can alter solubility and bioavailability.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of (4-Formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate is its anticancer properties. Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 4.2 | Cell cycle arrest |
| A549 (Lung Cancer) | 6.0 | Inhibition of kinase activity |
Studies indicate that the compound may inhibit specific kinases involved in cancer progression, promoting apoptotic pathways and reducing cell viability in vitro .
Anti-inflammatory Effects
The compound has also shown potential as an anti-inflammatory agent. It has been observed to reduce levels of pro-inflammatory cytokines in various models, suggesting its utility in treating inflammatory diseases.
Agrochemical Applications
In the field of agrochemicals, derivatives of pyrazole compounds have been investigated for their efficacy as pesticides and herbicides. The structural features of this compound allow for interactions with biological targets in pests, making it a candidate for developing new agrochemical formulations.
Material Science Applications
The unique properties of this compound also make it suitable for applications in materials science. Its ability to form stable complexes with metals can be utilized in developing novel materials for electronic applications or catalysis.
Case Study 1: Anticancer Efficacy
A recent study focused on the effects of the compound on MCF-7 breast cancer cells. The results indicated a significant decrease in cell viability and an increase in apoptotic markers after 24 hours of exposure to varying concentrations of the compound. This study highlights the potential of this pyrazole derivative as a lead compound for further development in anticancer therapies.
Case Study 2: Anti-inflammatory Mechanisms
In vivo studies demonstrated that treatment with the compound led to reduced inflammation in animal models subjected to induced inflammatory conditions. The observed decrease in pro-inflammatory cytokines supports its potential therapeutic application in inflammatory diseases.
Q & A
Q. What are common synthetic routes for preparing (4-formyl-2-methoxyphenyl) 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate?
The synthesis typically involves a multi-step approach:
- Step 1 : Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives to form the pyrazole core .
- Step 2 : Functionalization of the pyrazole via formylation (e.g., Vilsmeier-Haack reaction) to introduce the 4-formyl group .
- Step 3 : Esterification or acylation reactions to attach the 4-methylphenyl and methoxyphenyl substituents . Key intermediates should be characterized by NMR and IR spectroscopy to confirm regioselectivity and purity .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using a diffractometer, followed by structure solution via direct methods (e.g., SHELXS ) and refinement with SHELXL . Molecular visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and hydrogen-bonding networks . For example, similar pyrazole derivatives show planar pyrazole rings with dihedral angles <5° between substituents .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR to confirm substituent positions and purity (e.g., methoxy protons at δ 3.8–4.0 ppm; formyl protons at δ 9.8–10.2 ppm) .
- IR : Stretching frequencies for ester carbonyl (~1720 cm) and formyl groups (~1680 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (CHNO, exact mass 438.1584) .
Advanced Research Questions
Q. How can hydrogen-bonding patterns influence the solid-state packing of this compound?
Graph set analysis (e.g., Etter’s rules ) is used to classify hydrogen bonds (e.g., C=O⋯H–O or C–H⋯π interactions). For example, the methoxy and formyl groups may act as donors/acceptors, forming R(8) or C(6) motifs, which stabilize crystal lattices and impact solubility . SCXRD data should be analyzed with Mercury or CrystalExplorer to quantify intermolecular distances (<3.0 Å for strong H-bonds) .
Q. What computational methods are suitable for predicting electronic properties?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4 eV) indicates reactivity toward electrophiles .
- NBO Analysis : Quantify charge distribution; the formyl group typically carries a partial negative charge (−0.45 e), influencing nucleophilic attack sites .
Q. How can researchers assess polymorphic forms of this compound?
- PXRD : Compare experimental patterns with simulated SCXRD data to detect polymorphs .
- DSC/TGA : Monitor thermal transitions (e.g., melting points, decomposition temperatures) to distinguish forms .
- Hirshfeld Surface Analysis : Visualize intermolecular interactions driving polymorphism (e.g., varying π-π stacking distances) .
Q. How should contradictions in spectroscopic or crystallographic data be resolved?
- Cross-Validation : Reconcile NMR shifts with DFT-predicted chemical shifts (e.g., using GIAO method ) .
- Twinned Crystals : Use SHELXL TWIN commands to refine datasets with overlapping reflections .
- Dynamic Effects : Variable-temperature NMR or SCXRD to account for conformational flexibility .
Q. What experimental strategies optimize regioselectivity during pyrazole functionalization?
- Directing Groups : Use methoxy or methyl substituents to steer electrophilic substitution to specific positions .
- Microwave-Assisted Synthesis : Reduce side reactions (e.g., over-oxidation) by controlling reaction time/temperature .
- Protection/Deprotection : Temporarily block reactive sites (e.g., formyl groups) with trimethylsilyl chloride .
Q. How do solvent polarity and crystallization conditions affect crystal quality?
- Solvent Screening : Use polar aprotic solvents (DMF, DMSO) for high solubility, followed by diffusion with hexane to grow single crystals .
- Temperature Gradients : Slow cooling (0.5°C/min) from saturated solutions reduces defects .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction stoichiometry, solvent purity, and inert atmosphere conditions to minimize batch variability .
- Data Archiving : Deposit SCXRD data in the Cambridge Structural Database (CSD) and spectral data in public repositories (e.g., NMRShiftDB ) .
- Safety Protocols : Handle under fume hoods with nitrile gloves and respiratory protection due to potential irritancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
